8-Methoxyisoquinolin-6-amine
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Overview
Description
8-Methoxyisoquinolin-6-amine is a heterocyclic aromatic amine with the molecular formula C10H10N2O. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a methoxy group at the 8th position and an amino group at the 6th position of the isoquinoline ring makes this compound unique and potentially useful in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyisoquinolin-6-amine typically involves the following steps:
Nitration and Reduction: Starting from benzaldehyde, nitration followed by reduction yields m-methoxybenzaldehyde.
Diazotization and Hydrolysis: The intermediate undergoes diazotization and hydrolysis to form 3-methoxybenzaldehyde.
Condensation and Reduction: Condensation with nitromethane followed by reduction with aluminum hydride produces the desired isoquinoline derivative.
Industrial Production Methods: large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyisoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the amino group to form different amine derivatives.
Substitution: The methoxy and amino groups can participate in substitution reactions to form various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines, quinoline derivatives, and amine derivatives .
Scientific Research Applications
8-Methoxyisoquinolin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxyisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and amino groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 8-Methoxyisoquinoline-6-carboxylic acid
- 5-Bromo-8-methoxyisoquinoline
- 8-Methoxyisoquinolin-5-amine
- 8-Methoxyisoquinoline
Uniqueness: 8-Methoxyisoquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
8-methoxyisoquinolin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-8(11)4-7-2-3-12-6-9(7)10/h2-6H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVFFNZWOGYSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=NC=CC2=CC(=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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